molecular formula C12H10N4O B6420121 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- CAS No. 69398-33-0

1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-

Cat. No.: B6420121
CAS No.: 69398-33-0
M. Wt: 226.23 g/mol
InChI Key: FQXKRMCCAZDGMY-UHFFFAOYSA-N
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Description

1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

The synthesis of 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- typically involves the cyclization of 5-amino-4-cyano-pyrazole with aromatic aldehydes in the presence of sodium hydroxide using water as the reaction medium . This one-pot cyclization method is efficient and yields the desired product with good purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s good fit into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl- lies in its specific structural features and its potent activity as a CDK2 inhibitor, making it a valuable compound for further research and development in therapeutic applications.

Properties

IUPAC Name

5-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-10-6-14-15-11(10)13-8-16(12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXKRMCCAZDGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219517
Record name 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69398-33-0
Record name 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069398330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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